molecular formula C36H37O17+ B1261127 Pelargonidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside)

Pelargonidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside)

Cat. No. B1261127
M. Wt: 741.7 g/mol
InChI Key: GBDTYZCMNRLPES-AQAMAIGXSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Pelargonidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside) is an anthocyanidin glycoside.

Scientific Research Applications

Anthocyanin Identification and Analysis

  • Pelargonidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside) has been identified as a novel anthocyanin in various plants, like red Hyacinthus orientalis and red radish. This compound contributes to the pigmentation in these plants (Hosokawa et al., 1995), (Tatsuzawa et al., 2008).

Role in Flower Coloration

  • Studies on Hyacinthus orientalis and Matthiola incana have shown that acylated pelargonidin glucosides, including pelargonidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside), are key components in determining the red-purple color of flowers (Hosokawa et al., 1995), (Saitǒ et al., 1996).

Biochemical Processes in Plants

  • The synthesis and modification of pelargonidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside) in plants like Perilla frutescens involve specific enzymes, such as hydroxycinnamoyl-CoA:anthocyanin 3-O-glucoside-6′′-O-hydroxycinnamoyltransferase, which play a role in pigment biosynthesis and stability (Fujiwara et al., 1998).

Potential Health Benefits

  • Pelargonidin, a core component of this compound, has been studied for its antithrombotic and antiplatelet activities, suggesting potential health benefits (Ku et al., 2016). However, it's important to note that these studies focus on pelargonidin itself, not specifically the compound .

Chemical Analysis and Synthesis

  • Research has also been conducted on the structural analysis and synthesis of pelargonidin glucosides, contributing to our understanding of these compounds at a molecular level (Oyama et al., 2007), (Praveena et al., 2022).

properties

Product Name

Pelargonidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside)

Molecular Formula

C36H37O17+

Molecular Weight

741.7 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[7-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C36H36O17/c37-14-25-28(42)30(44)32(46)36(52-25)51-24-13-21-22(49-34(24)17-4-8-19(39)9-5-17)11-20(40)12-23(21)50-35-33(47)31(45)29(43)26(53-35)15-48-27(41)10-3-16-1-6-18(38)7-2-16/h1-13,25-26,28-33,35-37,42-47H,14-15H2,(H2-,38,39,40,41)/p+1/t25-,26-,28-,29-,30+,31+,32-,33-,35-,36-/m1/s1

InChI Key

GBDTYZCMNRLPES-AQAMAIGXSA-O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=CC4=[O+]C(=C(C=C34)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=CC4=[O+]C(=C(C=C34)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pelargonidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside)
Reactant of Route 2
Reactant of Route 2
Pelargonidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside)
Reactant of Route 3
Pelargonidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside)
Reactant of Route 4
Pelargonidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside)
Reactant of Route 5
Pelargonidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside)
Reactant of Route 6
Pelargonidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside)

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